2,4-Dimethoxy-3-methylpyridine
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Overview
Description
2,4-Dimethoxy-3-methylpyridine is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 4 positions and a methyl group at the 3 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-3-methylpyridine typically involves the methylation of pyridine derivatives. One common method starts with 2-methyl-3-pyridone, which undergoes a series of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination . These steps are carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often utilizes continuous flow setups to enhance efficiency and safety. The reactions are conducted in a streamlined manner, reducing waste and minimizing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding N-oxide.
Reduction: Reduction reactions can be employed to remove oxygen functionalities or reduce double bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
2,4-Dimethoxy-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-3-methylpyridine involves its interaction with specific molecular targets. The methoxy and methyl groups on the pyridine ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
2,4-Dimethoxy-6-methylpyridine: Similar in structure but with the methyl group at the 6 position.
3-Methylpyridine: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
2-Methylpyridine: Similar but without the methoxy groups, affecting its chemical properties and applications
Uniqueness: 2,4-Dimethoxy-3-methylpyridine is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
451458-80-3 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2,4-dimethoxy-3-methylpyridine |
InChI |
InChI=1S/C8H11NO2/c1-6-7(10-2)4-5-9-8(6)11-3/h4-5H,1-3H3 |
InChI Key |
IQFPKVBKKSXICH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1OC)OC |
Origin of Product |
United States |
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